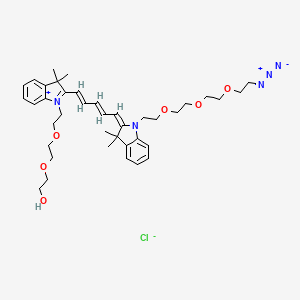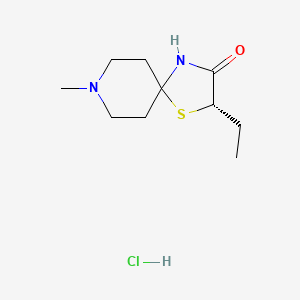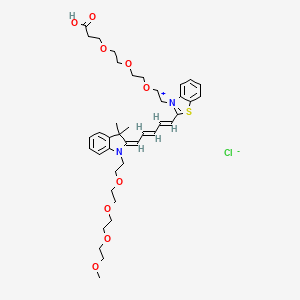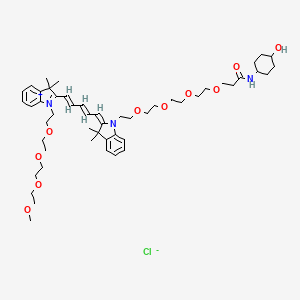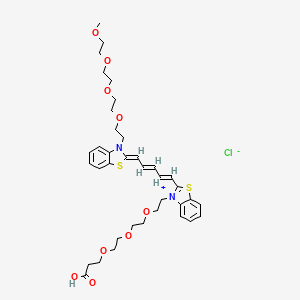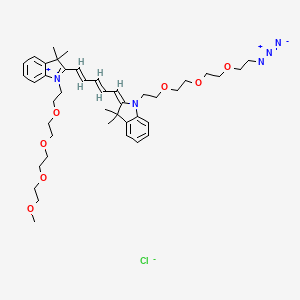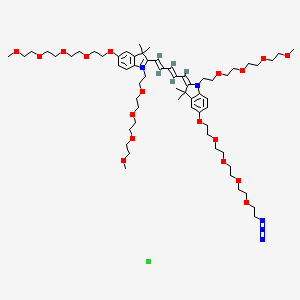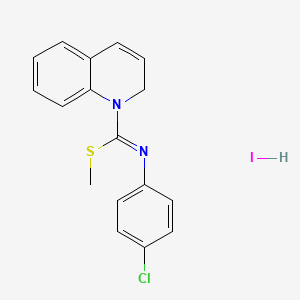
methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC52101 is a novel potent inhibitor of Huntington's disease (HD) pathogenesis via targeting CAG repeats RNA and Poly Q protein.
科学的研究の応用
Analgesic and Anti-inflammatory Agents
Research has identified analogs of cinchophen, a compound related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, as potential analgesic and anti-inflammatory agents. The N-hydroxymethyl derivative of 2-phenyl-4-quinoline carboxamide, a compound structurally related, exhibited potent analgesic properties. Additionally, its product with salicylic acid and Beta-resorcilic acid showed notable anti-inflammatory activity (Mishra, Agrawal, & Maini, 1988).
Radioligands for Peripheral Benzodiazepine Receptors
A study on quinoline-2-carboxamide derivatives, which are structurally similar to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, found that they could be effective as radioligands for peripheral benzodiazepine type receptors (PBR). These compounds, when labeled with carbon-11, showed high specific binding to PBR in various organs and are promising for in vivo imaging with PET (Matarrese et al., 2001).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative structurally similar to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice (Ghosh et al., 2008).
Inhibitors of Kynurenine-3-Hydroxylase
Compounds including quinoline derivatives, closely related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, were studied as potent inhibitors of the kynurenine-3-hydroxylase enzyme. These inhibitors have potential as neuroprotective agents, with some demonstrating the ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human macrophages (Drysdale et al., 2000).
Antimicrobial and Mosquito Larvicidal Activity
A series of quinoline derivatives, structurally related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, were synthesized and evaluated for their antimicrobial and mosquito larvicidal activities. These compounds exhibited good antibacterial, antifungal activity, and were lethal to mosquito larvae, suggesting their potential in pest control (Rajanarendar et al., 2010).
Antimalarial Activity
The synthesis of thienoquinoline derivatives, structurally analogous to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide, and their evaluation for antimalarial activity revealed promising results. Some compounds exhibited high in vitro activity against both chloroquine-sensitive and resistant Plasmodium falciparum strains, indicating potential in malaria treatment (Görlitzer et al., 2006).
Hepatitis B Virus Inhibition
A study involving the methylation of a compound structurally related to methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide showed that the resulting compounds could be potent inhibitors of Hepatitis B Virus replication. This highlights potential applications in antiviral therapy (Kovalenko et al., 2020).
特性
製品名 |
methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate;hydroiodide |
|---|---|
分子式 |
C17H16ClIN2S |
分子量 |
442.7435 |
IUPAC名 |
Methyl N-(4-chlorophenyl)-2H-quinoline-1-carboximidothioate hydroiodide |
InChI |
InChI=1S/C17H15ClN2S.HI/c1-21-17(19-15-10-8-14(18)9-11-15)20-12-4-6-13-5-2-3-7-16(13)20;/h2-11H,12H2,1H3;1H/b19-17+; |
InChIキー |
YCZHZLVCHQUBIO-ZJSKVYKZSA-N |
SMILES |
ClC1=CC=C(/N=C(N2CC=CC3=C2C=CC=C3)/SC)C=C1.[H]I |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
NSC52101; NSC 52101; NSC-52101 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(benzo[d][1,3]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-4-amine](/img/structure/B1193236.png)
![5H-Imidazo[2,1-a]isoindol-5-one, 9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-1,2,3,9b-tetrahydro-, (9bS)-](/img/structure/B1193237.png)

